molecular formula C12H13ClFNO2 B8553339 Benzoic acid,5-amino-2-chloro-4-fluoro-,cyclopentyl ester

Benzoic acid,5-amino-2-chloro-4-fluoro-,cyclopentyl ester

Cat. No.: B8553339
M. Wt: 257.69 g/mol
InChI Key: TUAPEBCDJPBLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid,5-amino-2-chloro-4-fluoro-,cyclopentyl ester is a useful research compound. Its molecular formula is C12H13ClFNO2 and its molecular weight is 257.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

cyclopentyl 5-amino-2-chloro-4-fluorobenzoate

InChI

InChI=1S/C12H13ClFNO2/c13-9-6-10(14)11(15)5-8(9)12(16)17-7-3-1-2-4-7/h5-7H,1-4,15H2

InChI Key

TUAPEBCDJPBLAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC(=C(C=C2Cl)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

71 g of iron powder are placed in 190 ml of ethanol, 50 ml of water and 5 ml of 32% hydrochloric acid while stirring and the whole is heated to 75° C. (internal temperature). A warm solution of 100 g of cyclopentyl 2-chloro-4-fluoro-5-nitrobenzoate in 50 ml of ethanol is added dropwise to this mixture. The reaction mixture is stirred at 70°-75° C. (internal temperature) for a further 2 hours, cooled, after cooling suction filtered over Celite and the residue on the suction filter is rinsed with 500 ml of water followed by 200 ml of ethyl acetate. The filtrate is brought to a PH value of 8 with saturated potassium bicarbonate solution and the resulting brown precipitate is filtered off over Celite. The filtrate is extracted twice with 400 ml of ethyl acetate each time. the combined organic phases are washed twice with 200 ml of saturated sodium chloride solution each time, dried over anhydrous magnesium sulphate and concentrated. Then, the residue is purified by chromatography on a silica gel column using ethyl acetate/n-hexane (1:4) as the eluent and crystallized from diisopropyl ether/n-hexane. In this manner there is obtained cyclopentyl 5-amino-2-chloro-4-fluorobenzoate, m.p. 61°-62° C.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
cyclopentyl 2-chloro-4-fluoro-5-nitrobenzoate
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Three
Name
Quantity
71 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.